Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate
Description
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate (CAS No. 1823331-46-9) is a halogenated benzofuran derivative with a molecular formula of C${11}$H${7}$BrClO$_{3}$. Its structure consists of a benzofuran core substituted with bromine at position 7, chlorine at position 5, and an ethyl ester group at position 2 (Figure 1). Industrially, it is marketed as a high-purity (99%) intermediate for pharmaceutical and chemical synthesis .
Properties
IUPAC Name |
ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFVXYWNOPUQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate typically involves the following steps:
Bromination and Chlorination: The benzofuran ring is first brominated and chlorinated at specific positions to introduce the bromine and chlorine substituents.
Esterification: The carboxyl group is then esterified with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The benzofuran ring can be subjected to oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzofuran derivatives can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or hydrogenated benzofuran derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate can act as inhibitors of the mammalian 5-lipoxygenase enzyme. This inhibition prevents the metabolism of arachidonic acid to leukotrienes, which are mediators of inflammation. The potential therapeutic applications include:
- Treatment of Asthma : By inhibiting leukotriene synthesis, these compounds may alleviate symptoms associated with asthma and other pulmonary conditions .
- Management of Allergies : They could be beneficial in treating allergic reactions such as allergic rhinitis and contact dermatitis .
Cytoprotective Effects
The compound has shown promise in protecting against gastrointestinal mucosal damage caused by irritants like aspirin and indomethacin. This cytoprotective activity suggests potential applications in:
- Gastrointestinal Disorders : It may help prevent erosive gastritis and other inflammatory bowel diseases by enhancing mucosal resistance to damage .
Anticancer Research
Benzofuran derivatives, including this compound, have been explored for their anticancer properties. Studies have indicated that benzofuran compounds can exhibit significant anti-tumor effects, making them candidates for cancer drug development . Specific areas of interest include:
- Targeting Ovarian Cancer : Research on related benzofuran compounds has demonstrated activity against human ovarian cancer cell lines, suggesting that this compound may also hold similar potential .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Key Observations:
Halogenation Patterns: The target compound’s 7-bromo-5-chloro substitution contrasts with compound 4 (5-bromo-7-hydroxy) and compound 5 (5-bromo-7-aminoethoxy). In compound 9, fluorine and methyl groups at positions 5 and 7 demonstrate how smaller substituents reduce steric hindrance, facilitating crystallographic packing via hydrogen bonding .
Ester vs. Carboxylic Acid Groups :
- The ethyl ester (COOEt) in the target compound improves lipid solubility compared to carboxylic acid derivatives (e.g., compound 9 ), enhancing its utility as a synthetic intermediate .
- Methyl esters (COOMe) in compounds 4 and 5 are associated with cytotoxic activity, suggesting ester chain length influences bioactivity .
Biological Activity: Compounds 4 and 5 exhibit cytotoxicity against cancer cells (IC$_{50}$ values in micromolar range), attributed to bromine’s electron-withdrawing effects and methoxy/aminoethoxy groups’ solubility enhancements . However, brominated derivatives generally show lower cytotoxicity than their non-halogenated precursors, possibly due to reduced metabolic activation . The target compound’s lack of reported bioactivity highlights its primary role as a synthetic precursor rather than a drug candidate .
Biological Activity
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the benzofuran class of compounds, characterized by a fused benzene and furan ring structure. The presence of halogen substituents (bromine and chlorine) on the benzofuran moiety is believed to enhance its biological activity by modulating interactions with biological targets.
Target Receptors
Research indicates that compounds similar to this compound often bind with high affinity to various receptors, including those involved in cell signaling pathways. For instance, benzofuran derivatives are known to interact with receptors such as GABA_A and serotonin receptors, which can influence neurotransmission and cellular responses.
Biochemical Pathways
The compound has been shown to affect several biochemical pathways. It may inhibit specific enzymes involved in cellular metabolism and ion transport, thus altering cellular homeostasis. For example, studies suggest that similar benzofuran compounds can inhibit sodium ion influx in cardiac tissues, impacting heart function .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 14 mm |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.5 |
| A549 | 10.2 |
| HeLa | 9.3 |
Study on Antimicrobial Efficacy
A study published in Acta Poloniae Pharmaceutica evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results indicated that this compound showed superior activity against specific strains compared to its analogs, suggesting a structure-activity relationship that favors halogenated derivatives .
Study on Anticancer Activity
In a recent publication in MDPI, researchers explored the antiproliferative effects of several benzofuran derivatives on cancer cell lines. This compound was identified as one of the most potent compounds, exhibiting IC50 values comparable to established chemotherapeutic agents . This study underscores the potential for developing new cancer therapies based on this compound.
Q & A
Q. What are the key synthetic routes for Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of substituted benzaldehydes with ethyl chloroacetate. For example, a related benzofuran derivative (Ethyl 5-bromobenzofuran-2-carboxylate) was prepared by heating 5-bromo-2-hydroxybenzaldehyde with ethyl chloroacetate in dimethylformamide (DMF) using K₂CO₃ as a base at 92–94°C for 4 hours . Adjusting the solvent (e.g., DMF vs. acetone) or base (e.g., K₂CO₃ vs. NaH) can alter reaction efficiency. For chloro-substituted analogs, substituting the bromo precursor with a chloro-hydroxybenzaldehyde derivative is critical.
Table 1: Example Synthesis Protocol
| Parameter | Condition |
|---|---|
| Precursor | 5-chloro-2-hydroxybenzaldehyde |
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 90–95°C |
| Reaction Time | 4–6 hours |
| Yield | 70–85% (estimated for analogs) |
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear in δ 7.2–8.1 ppm, with ester carbonyl carbons at ~δ 165–170 ppm .
- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Br/C-Cl stretches at 600–800 cm⁻¹.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structural refinement?
Discrepancies may arise from disorder, thermal motion, or twinning. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered halogen atoms or flexible ester groups. For example, in Ethyl 5-bromobenzofuran-2-carboxylate, the C-Br bond refined to 1.89 Å, consistent with similar structures . Validate against density maps (e.g., ) and compare with high-resolution datasets (<1.0 Å). If twinning is suspected (e.g., in low-symmetry space groups), employ TWIN/BASF commands in SHELXL .
Q. What methodologies are used to evaluate the pharmacological potential of halogenated benzofuran derivatives?
- In Vitro Assays :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
Q. How do solvent and temperature affect recrystallization for SCXRD-quality crystals?
Slow evaporation of chloroform/benzene solutions at 4°C often yields suitable crystals . For halogenated benzofurans, polar solvents (e.g., ethyl acetate) may induce twinning, while non-polar solvents (e.g., hexane) produce smaller crystals. Optimize solvent ratios (e.g., 3:1 chloroform/methanol) and use seed crystals to improve morphology.
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
